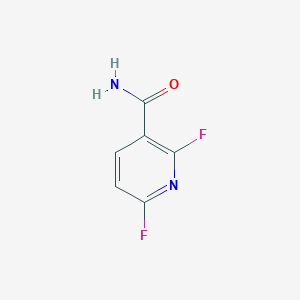

2,6-Difluoropyridine-3-carboxamide

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-difluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2N2O/c7-4-2-1-3(6(9)11)5(8)10-4/h1-2H,(H2,9,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TWDICRULGBVMKH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1C(=O)N)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2,6 Difluoropyridine 3 Carboxamide and Its Precursors

Synthesis of 2,6-Difluoropyridine-3-carboxylic Acid

The creation of 2,6-Difluoropyridine-3-carboxylic acid is a critical step, approached through two primary strategic routes: the direct introduction of a carboxyl group onto the difluoropyridine ring and the modification of pre-functionalized pyridine (B92270) systems.

Carboxylation Strategies of 2,6-Difluoropyridine (B73466)

A primary method for synthesizing 2,6-Difluoropyridine-3-carboxylic acid is through the direct carboxylation of the 2,6-Difluoropyridine core. This is most effectively achieved via a directed ortho-lithiation followed by quenching with carbon dioxide. The fluorine atoms on the pyridine ring are electron-withdrawing, which increases the acidity of the adjacent ring protons, particularly at the C-3 and C-5 positions.

The process involves treating 2,6-Difluoropyridine with a strong, non-nucleophilic base, such as Lithium diisopropylamide (LDA), at low temperatures (typically -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF). sigmaaldrich.com The base selectively removes a proton from the 3-position, forming a 2,6-difluoro-3-pyridyllithium intermediate. This highly reactive organolithium species is then quenched with an electrophile, in this case, solid carbon dioxide (dry ice), to introduce the carboxylic acid group at the 3-position. Subsequent acidic workup protonates the resulting carboxylate to yield the final product, 2,6-Difluoropyridine-3-carboxylic acid. Spectroscopic methods like IR and NMR, along with computational studies, have been used to investigate these LDA-mediated ortho-lithiations of 2,6-difluoropyridine. sigmaaldrich.com

Derivations from Halogenated Pyridine Carboxylic Acids

An alternative and robust strategy involves starting with a pyridine ring that already possesses the carboxylic acid group at the desired position and is substituted with other halogens, typically chlorine. The precursor for this route is 2,6-Dichloropyridine-3-carboxylic acid, also known as 2,6-Dichloronicotinic acid. sigmaaldrich.com

This method leverages a halogen exchange (Halex) reaction, where the chlorine atoms at the 2- and 6-positions are substituted with fluorine atoms. This transformation is typically accomplished by heating the dichlorinated precursor with a fluoride (B91410) source, most commonly potassium fluoride (KF). The reaction is run in a high-boiling polar aprotic solvent, such as dimethyl sulfoxide (B87167) (DMSO) or sulfolane (B150427), to facilitate the nucleophilic aromatic substitution. The higher reactivity of the chlorine atoms at the α-positions (2 and 6) of the pyridine ring makes them susceptible to displacement by the fluoride ion. While specific conditions for this exact substrate are proprietary or less commonly published, the general principles are well-established for the fluorination of chloropyridines. google.com

Preparation of the 2,6-Difluoropyridine Core

The synthesis of the 2,6-Difluoropyridine scaffold is foundational. Several reliable methods have been developed, each with distinct advantages depending on the available starting materials and desired scale.

Halogen Exchange Reactions (e.g., Fluorination of Chloropyridines)

The most prevalent industrial method for synthesizing 2,6-Difluoropyridine is the halogen exchange (Halex) reaction, starting from the readily available 2,6-Dichloropyridine. google.com This process involves the substitution of both chlorine atoms with fluorine using an alkali metal fluoride, such as potassium fluoride (KF).

The reaction conditions are critical for achieving high yields and minimizing byproducts. The reaction is typically performed in a polar aprotic solvent like dimethyl sulfoxide (DMSO) or sulfolane at elevated temperatures. google.com A key finding is that practical reaction rates can be achieved without catalysts if specific conditions are met: using DMSO as the medium, ensuring the reaction mixture has minimal content of hydrogen fluoride (HF) and water, and distilling the more volatile 2,6-Difluoropyridine product as it is formed. google.com Intense stirring and maintaining the temperature between 175-192 °C are also crucial for success. google.com

| Starting Material | Fluorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | 186 | 8.6 | 96.3 |

| 2,6-Dichloropyridine | Anhydrous KF | Sulfolane (with ethylene (B1197577) glycol) | 225-235 | 2 | 62 (conversion) |

| 2,6-Dichloropyridine | Anhydrous KF | DMSO | ~180 (reflux at 675 mm Hg) | 13.5 | 91.7 |

Schiemann Reaction Approaches

The Balz-Schiemann reaction provides a classical route to aryl fluorides from aromatic amines via diazonium tetrafluoroborate (B81430) intermediates. wikipedia.org This methodology can be adapted to prepare 2,6-Difluoropyridine, starting from 2,6-Diaminopyridine. The synthesis of 2,6-Diaminopyridine can be accomplished via the Chichibabin reaction, where pyridine is aminated using sodium amide. google.com

The two-step Schiemann process for this synthesis would be:

Diazotization: 2,6-Diaminopyridine is treated with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms the relatively unstable bis(diazonium) tetrafluoroborate salt.

Thermal Decomposition: The isolated diazonium salt is then carefully heated. It decomposes to yield the target 2,6-Difluoropyridine, releasing nitrogen gas and boron trifluoride. wikipedia.org

While effective for many aromatic systems, the application to di-substituted pyridines can be complicated by the stability of the diazonium intermediates. wikipedia.org

Ortho-Lithiation and Functionalization Methods

Directed ortho-metalation (DoM) is a powerful tool for the regioselective functionalization of aromatic rings. wikipedia.org As discussed in section 2.1.1, the fluorine atoms in 2,6-difluoropyridine direct lithiation to the 3-position. sigmaaldrich.com The general principle involves a directing metalation group (DMG) coordinating to an organolithium reagent, which facilitates deprotonation at the adjacent ortho position. wikipedia.orgbaranlab.org In 2,6-difluoropyridine, the pyridine nitrogen and the fluorine atoms collaboratively direct the metalation.

The process involves reacting the pyridine derivative with a strong lithium amide base like LDA or a hindered base such as TMPMgCl•LiCl, which can be effective for electron-poor heterocycles. sigmaaldrich.comharvard.edu The resulting lithiated species is a versatile intermediate that can react with a wide array of electrophiles. While this method is key for the carboxylation to form the acid precursor, it can also be used to introduce other functionalities to the 2,6-difluoropyridine core if different electrophiles are used.

Amidation and Peptide Coupling Strategies for 2,6-Difluoropyridine-3-carboxamide Formation

The creation of the carboxamide group at the C-3 position of the 2,6-difluoropyridine ring is a critical step in the synthesis of the title compound. This is typically achieved by reacting the corresponding carboxylic acid, 2,6-difluoronicotinic acid, with an appropriate amine source. Methodologies range from direct thermal or catalytic amidation to the use of sophisticated peptide coupling reagents that facilitate bond formation under mild conditions.

Direct amidation involves the condensation of a carboxylic acid and an amine with the elimination of a water molecule. mdpi.com While conceptually straightforward, this method often requires high temperatures to drive the reaction towards the product, which can be incompatible with sensitive functional groups. To overcome this, various catalytic systems have been developed. Boric acid and its derivatives have emerged as effective catalysts for direct amidation reactions. For instance, 1,3-Dioxa-5-aza-2,4,6-triborinane (DATB) derivatives have been shown to be efficient catalysts for the amidation of a wide range of carboxylic acids and amines, sometimes requiring catalyst loadings as low as 0.5 mol%. mdpi.com The key challenge in direct amidation is the removal of the water byproduct to shift the equilibrium towards amide formation. mdpi.com This can be accomplished by azeotropic distillation using a Dean-Stark apparatus or by the addition of dehydrating agents like molecular sieves. mdpi.com

Table 1: Catalytic Systems for Direct Amidation

| Catalytic System | Description | Key Features |

|---|---|---|

| Boric Acid Derivatives (e.g., DATB) | Catalyzes the direct condensation of carboxylic acids and amines. | Can be used in low catalytic loadings; effective for a broad range of substrates. mdpi.com |

| High Temperature (Thermal) | Drives the reaction by removing water via distillation. | Simple, but not suitable for thermally sensitive molecules. mdpi.com |

| Microwave with Silica (B1680970) Gel | Utilizes microwave irradiation with silica gel as a solid support and catalyst. | Offers rapid reaction times. |

To avoid the harsh conditions of direct amidation, a vast array of coupling reagents has been developed, many originating from the field of peptide synthesis. uni-kiel.de These reagents activate the carboxylic acid group of 2,6-difluoronicotinic acid, converting the hydroxyl group into a better leaving group and facilitating nucleophilic attack by an amine under mild conditions.

Common classes of coupling reagents include carbodiimides, phosphonium (B103445) salts, and uronium/aminium salts. peptide.comsigmaaldrich.com

Carbodiimides , such as dicyclohexylcarbodiimide (B1669883) (DCC) and diisopropylcarbodiimide (DIC), are cost-effective and widely used. peptide.com Their activation of the carboxylic acid can lead to racemization if the starting material is chiral. To suppress this, additives like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) are often included. uni-kiel.depeptide.com

Phosphonium salts , like (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (PyBOP), are highly efficient and known for rapid reaction times with minimal side reactions. peptide.comsigmaaldrich.com PyBOP is often preferred over BOP as it avoids the formation of the carcinogenic byproduct hexamethylphosphoramide (B148902) (HMPA). uni-kiel.de

Uronium/Aminium salts , such as O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HBTU) and O-(7-Azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium hexafluorophosphate (HATU), are among the most effective coupling reagents. sigmaaldrich.com HATU, which generates highly reactive OAt-esters, is particularly useful for difficult couplings, including those involving sterically hindered amino acids or forming sterically demanding amide bonds. sigmaaldrich.com

Table 2: Common Coupling Reagents for Carboxamide Synthesis

| Reagent Class | Example | Key Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC | Cost-effective; byproduct of DCC is insoluble; often used with additives (e.g., HOBt) to reduce racemization. peptide.com |

| Phosphonium Salts | BOP, PyBOP | High efficiency, rapid reactions; PyBOP avoids carcinogenic byproducts. uni-kiel.depeptide.com |

| Uronium/Aminium Salts | HBTU, HATU, HCTU | Highly efficient, especially for challenging couplings; HATU is one of the most reactive reagents in this class. sigmaaldrich.com |

Regioselective Derivatization of 2,6-Difluoropyridine Scaffolds

The 2,6-difluoropyridine scaffold is a versatile platform for constructing more complex molecules due to the reactivity of its two fluorine atoms. researchgate.net These fluorine atoms can be sequentially and selectively replaced by various nucleophiles through nucleophilic aromatic substitution (SNAr) reactions, enabling the synthesis of 2,3,6-trisubstituted pyridines. researchgate.net The regioselectivity of this substitution is a critical aspect, influenced by the electronic nature of the pyridine ring, the identity of the nucleophile, and the reaction conditions.

The SNAr reaction is a primary method for functionalizing the 2,6-difluoropyridine ring. The electron-withdrawing nitrogen atom in the pyridine ring lowers the electron density at the C-2 and C-4 positions, making them susceptible to attack by nucleophiles. stackexchange.com In the case of 2,6-difluoropyridine, both the C-2 and C-6 positions are activated. The reaction proceeds through a two-step addition-elimination mechanism. nih.gov First, the nucleophile attacks one of the carbon atoms bearing a fluorine atom, breaking the ring's aromaticity and forming a high-energy, negatively charged intermediate known as a Meisenheimer complex. researchgate.net In the second, typically rapid step, the aromaticity is restored by the expulsion of the fluoride leaving group. youtube.com The stability of the intermediate Meisenheimer complex is a key factor in determining the reaction rate and regioselectivity. stackexchange.com

The nature of the nucleophile plays a significant role in the SNAr reaction on the 2,6-difluoropyridine scaffold. The reactivity and, in some cases, the regioselectivity of the substitution are dependent on the nucleophile's charge, basicity, polarizability, and steric bulk. For a 3-substituted 2,6-difluoropyridine, such as a precursor to this compound, the electronic properties of the 3-substituent also direct the incoming nucleophile. An electron-withdrawing group at the 3-position, like a carboxamide, generally favors nucleophilic attack at the C-2 position. researchgate.net

Different classes of nucleophiles, such as amines (e.g., anilines, alkylamines) and alkoxides, are commonly used. researchgate.netmdpi.com Studies on related 2,6-dihalopyridine systems have shown that the steric hindrance of the nucleophile can influence the site of attack. Bulky nucleophiles may preferentially react at the less sterically hindered position. The electronic nature of the nucleophile is also crucial; more basic anilines, for example, have been observed to react faster in SNAr reactions. nih.gov

The choice of solvent can have a profound impact on the outcome of SNAr reactions, often governing the regioselectivity by differentially solvating the transition states leading to the isomeric products. nih.govacsgcipr.org The ability of the solvent to act as a hydrogen-bond acceptor is a particularly critical factor. researchgate.net

In a study on the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, the regioselectivity was shown to be highly dependent on the solvent's hydrogen-bond acceptor ability, as quantified by the Kamlet–Taft solvatochromic parameter, β. researchgate.net This principle can be extended to the 2,6-difluoropyridine system. Solvents with low β values, such as dichloromethane (B109758) (DCM), strongly favor substitution at the C-2 position. Conversely, solvents with high β values, like dimethyl sulfoxide (DMSO), can significantly increase the proportion of substitution at the C-6 position, in some cases even reversing the selectivity. researchgate.net This effect is attributed to the stabilization of the transition state leading to the C-6 substituted product by hydrogen-bond accepting solvents. researchgate.net

Table 3: Solvent Influence on Regioselectivity of SNAr Reactions on a Substituted Dihalopyridine

| Solvent | Kamlet-Taft β Parameter | Regioselectivity (2-isomer : 6-isomer) |

|---|---|---|

| Dichloromethane (DCM) | 0.10 | 16 : 1 |

| Acetonitrile (B52724) | 0.31 | 9 : 1 |

| Dimethyl Sulfoxide (DMSO) | 0.76 | 1 : 2 |

Data derived from a study on 2,6-dichloro-3-(methoxycarbonyl)pyridine, illustrating the principle of solvent-controlled regioselectivity. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Substituent Effects on Regioselectivity

The regioselectivity of nucleophilic aromatic substitution on 3-substituted 2,6-dihalopyridines is significantly influenced by the nature of the substituent at the 3-position. The electronic and steric properties of this substituent can direct incoming nucleophiles to either the C2 or C6 position of the pyridine ring.

For instance, in the reaction of 3-substituted 2,6-dichloropyridines with 1-methylpiperazine, the regioselectivity is heavily dependent on the 3-substituent. researchgate.net A study revealed that bulky substituents at the 3-position tend to direct nucleophilic attack to the 6-position. researchgate.net Conversely, when the 3-substituent is a carboxylic acid or an amide, the reaction favors substitution at the 2-position. researchgate.net Specifically, with a 3-carboxylate or 3-amide group in acetonitrile, a 9:1 ratio in favor of the 2-isomer is observed. In contrast, 3-cyano and 3-trifluoromethyl groups favor the 6-isomer with a similar 9:1 selectivity. researchgate.net

The solvent can also play a crucial role in determining the regioselectivity. For methyl 2,6-dichloropyridine-3-carboxylate, reaction with sodium methoxide (B1231860) in tetrahydrofuran (THF) and dichloromethane (CH2Cl2) primarily yields the 2-methoxy product. However, conducting the same reaction in N,N-dimethylformamide (DMF) and methanol (B129727) leads to high regioselectivity for the 6-position. An even greater preference for the 6-position (over 97%) was achieved when using 4-methylbenzenethiolate anion in DMF. researchgate.net

A summary of substituent and solvent effects on the regioselectivity of nucleophilic substitution of 3-substituted 2,6-dichloropyridines is presented below:

| 3-Substituent | Nucleophile/Solvent | Major Product Position | Regioselectivity (6-isomer:2-isomer) |

| -COOCH₃ | NaOMe in THF/CH₂Cl₂ | 2 | - |

| -COOCH₃ | NaOMe in DMF/MeOH | 6 | High |

| -COOCH₃ | 4-Methylbenzenethiolate in DMF | 6 | >97:3 |

| -COOH | 1-Methylpiperazine in Acetonitrile | 2 | 1:9 |

| -CONH₂ | 1-Methylpiperazine in Acetonitrile | 2 | 1:9 |

| -CN | 1-Methylpiperazine in Acetonitrile | 6 | 9:1 |

| -CF₃ | 1-Methylpiperazine in Acetonitrile | 6 | 9:1 |

Metalation-Directed Functionalizations (e.g., LDA-mediated)

Directed ortho-metalation (DoM) is a powerful strategy for the functionalization of aromatic and heteroaromatic rings. In the context of 2,6-difluoropyridine, lithium diisopropylamide (LDA) has been effectively used to achieve regioselective deprotonation.

Treatment of 2,6-difluoropyridine with LDA in THF at -78°C results in quantitative ortholithiation at the 3-position. nih.gov This lithiated intermediate can then be trapped with various electrophiles to introduce a wide range of substituents. For example, quenching the lithiated species with Weinreb amides produces 2,6-difluoro-3-ketopyridines in high yields. researchgate.netresearchgate.net This approach provides a direct route to 3-substituted-2,6-difluoropyridines, which are valuable precursors for more complex molecules. lookchem.com

It is important to note that the conditions for LDA-mediated metalation must be carefully controlled. Warming the solution of the lithiated 2,6-difluoropyridine to 0°C can lead to a substitution reaction, forming 2-fluoro-6-(diisopropylamino)pyridine. nih.gov This highlights the dual reactivity of the system, where both functionalization via electrophilic trapping and direct substitution are possible depending on the reaction parameters.

Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira)

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis for the formation of carbon-carbon bonds. The Suzuki-Miyaura and Sonogashira couplings are particularly relevant for the functionalization of the 2,6-difluoropyridine scaffold.

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura reaction involves the coupling of an organoboron compound (like a boronic acid or ester) with an organic halide or triflate. nih.govresearchgate.net This reaction is known for its mild conditions, tolerance of a wide range of functional groups, and the commercial availability of a vast array of boronic acids. nih.govnih.gov

For the derivatization of pyridyl systems, which can be challenging due to the electron-deficient nature of the ring, specific catalyst systems have been developed. For instance, the use of sterically bulky and electron-rich phosphine (B1218219) ligands like RuPhos, in combination with a palladium source such as Pd(OAc)₂, has proven effective for the cross-coupling of pyridinyltrifluoroborates. nih.gov These conditions have been successfully applied to couple a variety of aryl and heteroaryl halides. nih.govmdpi.com

A general and mild protocol for the Suzuki-Miyaura cross-coupling of (hetero)aryl chlorides and bromides has been reported using a Pd/SSphos catalyst system in an aqueous acetonitrile mixture at 37°C. nih.gov This method is particularly attractive for late-stage functionalization of complex molecules.

Sonogashira Coupling:

The Sonogashira reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide, typically using a palladium catalyst and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This reaction is highly valuable for introducing alkynyl moieties, which are precursors to many other functional groups and are found in various biologically active compounds. wikipedia.orgresearchgate.net

The reaction is generally carried out under mild conditions, often at room temperature with an amine base that also serves as the solvent. wikipedia.org While traditional Sonogashira couplings require anaerobic conditions due to the instability of the Pd(0) catalyst, recent advancements have led to the development of air-stable catalysts. wikipedia.org Copper-free Sonogashira protocols have also been developed to avoid issues associated with the copper co-catalyst. organic-chemistry.org

The reactivity of different halogens in the Sonogashira coupling follows the order I > Br > Cl, allowing for regioselective coupling in polyhalogenated substrates. libretexts.org For example, in 2-bromo-4-iodo-quinoline, the alkynylation occurs selectively at the more reactive iodine-bearing position. libretexts.org

Synthesis of 2,3,6-Trisubstituted Pyridines

The synthesis of 2,3,6-trisubstituted pyridines is of significant interest in medicinal chemistry as this scaffold is present in numerous bioactive compounds. researchgate.netresearchgate.net 3-Substituted-2,6-difluoropyridines are excellent precursors for these molecules due to the differential reactivity of the two C-F bonds, which allows for a tandem nucleophilic aromatic substitution (SNAr) strategy. researchgate.netlookchem.com

A facile method for preparing 3-substituted-2,6-difluoropyridines involves the difluorination of 3-substituted-2,6-dichloropyridines using cesium fluoride (CsF) in dimethyl sulfoxide (DMSO). researchgate.net The resulting 3-substituted-2,6-difluoropyridines can then undergo sequential SNAr reactions. The first substitution typically occurs at the more reactive C-F bond, followed by a second substitution at the remaining C-F bond, often requiring slightly higher temperatures to proceed to completion. lookchem.com This tandem approach allows for the introduction of two different nucleophiles, leading to a wide variety of 2,3,6-trisubstituted pyridines in moderate to high yields. lookchem.com

For example, the reaction of 3-chloro-2,6-difluoropyridine (B1590543) with benzylamine (B48309) proceeds readily at room temperature. lookchem.com Subsequent reaction with a different nucleophile under appropriate conditions would yield a 2,3,6-trisubstituted pyridine. This methodology has been successfully applied to the synthesis of novel protein kinase C theta (PKCθ) inhibitors. researchgate.netresearchgate.net

An alternative palladium-catalyzed approach for the synthesis of 2,3,6-trisubstituted pyridines from isoxazolinones has also been reported. This method involves a Pd(II)-catalyzed C-regioselective 1,4-addition to vinylketones, followed by a Pd(0)-catalyzed transformation. figshare.com

Mechanistic Elucidations of Chemical Transformations Involving 2,6 Difluoropyridine 3 Carboxamide and Its Analogues

Reaction Pathway Analysis of Nucleophilic Aromatic Substitutions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as the pyridine (B92270) core in 2,6-difluoropyridine-3-carboxamide. The reaction typically proceeds through an addition-elimination mechanism, which can be either a stepwise process involving a discrete Meisenheimer intermediate or a concerted process.

The classical stepwise SNAr mechanism is initiated by the attack of a nucleophile on the aromatic ring at a carbon atom bearing a leaving group. This forms a resonance-stabilized anionic intermediate known as a Meisenheimer complex. nih.gov The stability of this intermediate is a key factor in the reaction pathway. In the final step, the leaving group is expelled, and the aromaticity of the ring is restored.

However, recent studies have indicated that not all SNAr reactions follow this stepwise pathway. nih.gov A mechanistic continuum exists, with some reactions proceeding through a concerted (cSNAr) mechanism, where the bond formation with the nucleophile and the bond breaking with the leaving group occur in a single transition state. nih.gov The specific pathway is influenced by the nature of the substrate, nucleophile, leaving group, and reaction conditions. For aryl fluorides, the high electronegativity of fluorine makes the attached carbon highly electrophilic, often favoring the initial nucleophilic attack. youtube.com

In the case of this compound, the pyridine nitrogen and the two fluorine atoms act as strong electron-withdrawing groups, activating the ring towards nucleophilic attack. The carboxamide group at the 3-position further influences the electronic properties and regioselectivity of the substitution.

Research on analogous 3-substituted-2,6-dichloropyridines has shown that the nature of the 3-substituent and the solvent can significantly direct the regioselectivity of nucleophilic substitution. researchgate.net For instance, with a 3-carboxamide substituent, the substitution is directed preferentially to the 2-position over the 6-position. This regioselectivity can be modulated by the solvent's hydrogen-bond accepting ability. researchgate.net This suggests that for this compound, similar directing effects of the carboxamide group are to be expected, guiding the incoming nucleophile to the C2 position.

The table below summarizes the effect of the 3-substituent on the regioselectivity of nucleophilic aromatic substitution in 2,6-dichloropyridines, providing insight into the expected behavior of the analogous difluoro compound.

| 3-Substituent | Preferred Position of Substitution | Ratio (2-isomer:6-isomer) |

| Carboxamide | 2-position | 9:1 |

| Carboxylate | 2-position | 9:1 |

| Cyano | 6-position | 1:9 |

| Trifluoromethyl | 6-position | 1:9 |

Data adapted from a study on 2,6-dichloropyridines, which serves as a model for the reactivity of this compound. researchgate.net

Detailed Mechanisms of Directed Metalation Reactions

Directed metalation, particularly directed ortho-metalation (DoM), is a powerful tool for the regioselective functionalization of aromatic rings. baranlab.org This reaction involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. The resulting organometallic intermediate can then be quenched with various electrophiles.

The carboxamide group (-CONH2) is an effective DMG. harvard.edu The mechanism of DoM is generally understood to proceed via a Complex-Induced Proximity Effect (CIPE). baranlab.orgnih.gov In this model, the organolithium reagent first coordinates to the Lewis basic heteroatom of the DMG (in this case, the oxygen and/or nitrogen of the carboxamide). This pre-complexation brings the strong base into close proximity to the ortho-proton, facilitating its abstraction and leading to regioselective metalation.

For this compound, the carboxamide group at the 3-position can direct the metalation to the C4 position. The fluorine atoms on the ring also influence the acidity of the ring protons, potentially affecting the ease and selectivity of the metalation. The general mechanism for the DoM of an N,N-dialkylbenzamide is depicted below, which serves as a model for the behavior of this compound.

A study on the mechanism of LDA-mediated ortho and remote metalation of N,N-dialkyl-2-biphenyl carboxamides proposed that the reaction involves an initial amide-base complexation (CIPE). nih.gov This leads to an equilibrium formation of the ortho-lithiated species, which can then react with an electrophile. nih.gov

The relative power of different DMGs has been established through competition studies. The carboxamide group is considered a potent DMG, often outcompeting other groups like methoxy (B1213986) in directing metalation. harvard.edu

Understanding Regioselectivity in Pyridine Ring Functionalization

The regioselectivity of functionalization in substituted pyridines is a critical aspect of their synthetic utility. In this compound, the interplay between the directing effects of the nitrogen atom, the fluorine substituents, and the carboxamide group governs the outcome of various reactions.

In nucleophilic aromatic substitution, as discussed in section 3.1, the carboxamide group at C3 directs incoming nucleophiles to the C2 position. This is attributed to a combination of steric and electronic effects. A study on 3-substituted 2,6-dichloropyridines found that the regioselectivity correlated with the Verloop steric parameter B1 of the 3-substituent, implying that bulkier groups near the pyridine ring favor substitution at the more distant 6-position. researchgate.net However, for the carboxamide group, electronic effects appear to dominate, favoring substitution at the adjacent C2 position.

In the context of directed metalation, the carboxamide group unequivocally directs functionalization to the C4 position. This high regioselectivity is a hallmark of the DoM reaction, driven by the CIPE mechanism.

The functionalization at vacant positions of the pyridine ring can also be achieved through metalation. Studies on 2-fluoropyridine (B1216828) and its difluoro-analogues have demonstrated that all vacant positions can be regioselectively metalated and subsequently functionalized by employing appropriate directing groups or by taking advantage of the inherent acidity of the ring protons influenced by the fluorine atoms. nih.gov

The table below outlines the expected regioselectivity for different types of reactions with this compound based on the directing effects of its substituents.

| Reaction Type | Reagent Type | Primary Directing Group | Predicted Position of Functionalization |

| Nucleophilic Aromatic Substitution | Nucleophile | 3-Carboxamide | C2 |

| Directed ortho-Metalation | Strong Base (e.g., n-BuLi) | 3-Carboxamide | C4 |

This predictable regioselectivity makes this compound a versatile building block in organic synthesis, allowing for the controlled introduction of various functional groups onto the pyridine core.

Structure Activity Relationship Sar Studies and Molecular Design Principles

2,6-Difluoropyridine-3-carboxamide as a Core Scaffold in Medicinal Chemistry

The this compound moiety is a recognized "privileged scaffold" in medicinal chemistry. mdpi.com Privileged structures are molecular frameworks that are capable of binding to multiple biological targets, making them valuable starting points for the design of novel therapeutic agents. mdpi.com The pyridine (B92270) ring itself is a fundamental heterocyclic unit found in numerous FDA-approved drugs and natural products, highlighting its importance in pharmacological contexts. mdpi.comdovepress.comnih.gov

The specific arrangement of substituents on the this compound core makes it an exceptionally useful building block. It serves as a key intermediate in the synthesis of 2,3,6-trisubstituted pyridines, a class of compounds that is highly attractive in drug discovery. researchgate.netresearchgate.net The two fluorine atoms at positions 2 and 6 are susceptible to sequential nucleophilic aromatic substitution (SNAr) reactions. This allows for the controlled and differential introduction of various functional groups, facilitating the creation of diverse chemical libraries for biological screening. researchgate.netresearchgate.net The ability to readily generate a wide array of analogues from this single scaffold accelerates the process of identifying and optimizing lead compounds for various therapeutic targets. researchgate.net

Impact of Fluorine Substitution on Compound Properties and Interactions

The incorporation of fluorine atoms into organic molecules has a profound effect on their properties, a phenomenon often leveraged in medicinal chemistry. rsc.orgtandfonline.com Fluorine is the most electronegative element, and its presence on the pyridine ring of this compound significantly alters the electronic distribution of the molecule. tandfonline.com

Key effects of the fluorine substituents include:

Modulation of Basicity: The strong electron-withdrawing nature of fluorine reduces the basicity (pKa) of the pyridine nitrogen. This can be advantageous for drug candidates as it may decrease unwanted interactions with acidic organelles and improve membrane permeability, potentially leading to enhanced bioavailability. tandfonline.com

Enhanced Binding Affinity: Fluorine can participate in favorable interactions with biological targets, including hydrogen bonds (acting as a hydrogen bond acceptor) and dipole-dipole interactions. tandfonline.com In some cases, replacing a hydrogen atom with fluorine leads to a significant increase in binding affinity for the target protein. tandfonline.com For instance, the introduction of a fluorine atom into certain non-nucleoside reverse transcriptase inhibitors has been shown to increase their anti-HIV activity against both wild-type and drug-resistant viral strains. nih.gov

Improved Metabolic Stability: The carbon-fluorine (C-F) bond is exceptionally strong. Replacing a metabolically vulnerable C-H bond with a C-F bond can block sites of oxidative metabolism, thereby increasing the metabolic stability and half-life of a drug molecule. tandfonline.com

Influence on Conformation: Fluorine substitution can impact the planarity and conformation of the molecule. In studies of fluorinated paracetamol analogues, substitutions at the 2 and 6 positions were found to disrupt the coplanarity between the amide group and the aromatic ring, which can be a critical factor for biological activity. nih.gov

These properties make the strategic placement of fluorine, as seen in the this compound scaffold, a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic profiles of drug candidates. tandfonline.com

Design and Synthesis of Functional Analogues

The synthetic tractability of the this compound scaffold has enabled the design and creation of a multitude of functional analogues with diverse biological activities.

The this compound framework has been successfully employed to develop potent and novel enzyme inhibitors. A notable example is in the creation of inhibitors for Protein Kinase C theta (PKCθ), an enzyme implicated in T-cell activation and autoimmune diseases. researchgate.net Researchers have used 3-substituted-2,6-difluoropyridines as starting materials to synthesize a variety of 2,3,6-trisubstituted pyridine derivatives. researchgate.netresearchgate.net Structure-activity relationship (SAR) studies on these analogues revealed that introducing suitable lipophilic substituents into a specific region of the molecule significantly enhanced the PKCθ inhibitory activity. researchgate.net This highlights the scaffold's utility in systematically exploring chemical space to optimize potency. researchgate.net

| Compound | Substituent at C2 | Substituent at C6 | Reported Activity |

|---|---|---|---|

| Analog 1 | -OCH3 | -NHCH3 | Moderate PKCθ Inhibition |

| Analog 2 | Lipophilic Group A | -NHCH3 | Strong PKCθ Inhibition |

| Analog 3 | -OCH3 | Lipophilic Group B | Varied PKCθ Inhibition |

The field of radiopharmaceuticals has benefited greatly from fluorine chemistry, particularly with the use of the positron-emitting isotope fluorine-18 (B77423) (¹⁸F) for Positron Emission Tomography (PET) imaging. tandfonline.commdpi.com PET is a highly sensitive, non-invasive imaging technique crucial for diagnosis and monitoring in oncology and neurology. tandfonline.com

Analogues of this compound are attractive candidates for developing ¹⁸F-labeled PET tracers. The properties of fluorine that are beneficial in drug design are also advantageous for radiotracers:

The small size of the fluorine atom means that replacing a hydrogen or a hydroxyl group with ¹⁸F often results in a radiolabeled molecule that retains high affinity for its biological target. tandfonline.com

The strong C-F bond provides stability to the radiotracer in vivo, preventing defluorination that could lead to misleading imaging signals. tandfonline.com

The development of ¹⁸F-labeled tracers from fluorinated scaffolds allows for the in vivo visualization and quantification of drug targets, which can aid in patient selection for targeted therapies and in understanding the pathophysiology of diseases. nih.gov

The pyridine scaffold is a component of many antiviral drugs. nih.gov Analogues derived from fluorinated pyridines have shown particular promise. Research into non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV has demonstrated the value of the 2,6-di(arylamino)-3-fluoropyridine core. nih.gov In a direct comparison, the presence of the fluorine atom was shown to increase the in vitro anti-HIV activity against both the wild-type virus and drug-resistant mutants. nih.gov This enhancement is attributed to the unique electronic and interactive properties that fluorine imparts on the molecule, as discussed previously. While specific research on this compound analogues as anti-HBV agents is less documented in readily available literature, the proven success of related fluorinated pyridine structures against other viruses, like HIV, suggests a promising avenue for future research and development in this area. nih.gov

Advanced Spectroscopic and Crystallographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H, ¹³C, ¹⁹F)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of 2,6-difluoropyridine-3-carboxamide, providing atom-specific information about the hydrogen, carbon, and fluorine nuclei within the molecule.

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms. In a typical spectrum of a related compound, 2,6-difluoropyridine (B73466), the protons on the pyridine (B92270) ring appear in the aromatic region. For this compound, the protons of the amide group (-NH₂) would also be present, typically as a broad singlet.

¹³C NMR: The carbon-13 NMR spectrum reveals the different carbon environments in the molecule. The carbon atoms in the pyridine ring and the carbonyl carbon of the carboxamide group will have distinct chemical shifts. The signals for the fluorine-bearing carbons will appear as doublets due to carbon-fluorine coupling. For instance, in a related compound, 2,6-difluorobenzamide, the carbon atoms directly bonded to fluorine show characteristic splitting patterns. chemicalbook.com

¹⁹F NMR: Fluorine-19 NMR is particularly informative for fluorinated compounds. The spectrum for this compound would show signals corresponding to the two fluorine atoms at the C2 and C6 positions. The chemical shifts and coupling constants provide valuable data on the electronic environment and through-space or through-bond interactions of the fluorine atoms. The chemical shifts are typically reported relative to a standard like trichlorofluoromethane (B166822) (CFCl₃). colorado.eduucsb.edu

| Nucleus | Observed Chemical Shifts (ppm) and Coupling Constants (Hz) | Assignment |

|---|---|---|

| ¹H | Chemical shifts for aromatic and amide protons would be observed. | Aromatic H, -NH₂ |

| ¹³C | Distinct signals for each carbon, with C-F coupling visible for C2 and C6. | Pyridine ring carbons, C=O |

| ¹⁹F | Characteristic chemical shifts for the fluorine atoms at C2 and C6. | F at C2, F at C6 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is employed to determine the molecular weight of this compound and to study its fragmentation patterns under ionization. This information helps to confirm the molecular formula and provides clues about the compound's structure.

The mass spectrum would show a molecular ion peak corresponding to the mass of the intact molecule. The fragmentation pattern, resulting from the cleavage of the molecule into smaller, charged fragments, can reveal the presence of the pyridine ring and the carboxamide group. The fragmentation of related pyrimidine (B1678525) thiones often involves the initial loss of side-chain functional groups followed by the breakdown of the heterocyclic ring. sapub.org

| Technique | Expected m/z Values | Interpretation |

|---|---|---|

| Electron Ionization (EI) | Molecular ion peak [M]⁺ and various fragment ions. | Confirms molecular weight and provides structural information based on fragmentation. |

| Electrospray Ionization (ESI) | Protonated molecule [M+H]⁺ or other adducts. | "Soft" ionization technique that provides molecular weight information with minimal fragmentation. |

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in this compound by detecting the vibrations of its chemical bonds.

The IR spectrum will exhibit characteristic absorption bands for the N-H stretching of the amide group, the C=O stretching of the carbonyl group, C-F stretching, and the vibrations of the pyridine ring. The C=O stretch for a carboxamide typically appears in the range of 1680-1630 cm⁻¹. The N-H stretching vibrations of a primary amide (–NH₂) usually appear as two bands in the region of 3400-3180 cm⁻¹. The C-F stretching vibrations are expected in the fingerprint region, typically between 1400 and 1000 cm⁻¹.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3400-3180 (two bands) | Amide (-NH₂) |

| C=O Stretch | 1680-1630 | Amide (C=O) |

| C-N Stretch | Around 1400 | Amide (C-N) |

| Pyridine Ring Vibrations | 1600-1400 | Aromatic Ring |

| C-F Stretch | 1400-1000 | Aryl Fluoride (B91410) |

High-Resolution Vacuum Ultraviolet Mass-Analyzed Threshold Ionization (VUV-MATI) Spectroscopy

High-resolution vacuum ultraviolet mass-analyzed threshold ionization (VUV-MATI) spectroscopy is a sophisticated technique that provides precise information about the ionization energy and the vibrational structure of the resulting cation. For a related molecule, 2,6-difluoropyridine, VUV-MATI spectroscopy determined the adiabatic ionization energy to be 78365 ± 3 cm⁻¹ (9.7160 ± 0.0004 eV). rsc.org This technique also reveals how the molecular geometry changes upon ionization by analyzing the active vibrational modes in the spectrum. rsc.org Such analysis would provide deep insights into the electronic structure of this compound and the nature of its molecular orbitals.

Computational Chemistry and Theoretical Modeling of 2,6 Difluoropyridine 3 Carboxamide Systems

Electronic Structure Calculations (e.g., DFT, HOMO/LUMO Analysis)

Density Functional Theory (DFT) calculations are a cornerstone for investigating the electronic nature of 2,6-Difluoropyridine-3-carboxamide. A common approach involves geometry optimization and frequency calculations using a functional such as B3LYP combined with a basis set like 6-311G(d,p). These calculations provide a detailed picture of the molecule's electronic distribution and energy levels.

A key aspect of these studies is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger HOMO-LUMO gap generally implies higher stability and lower reactivity. For similar pyridine (B92270) carboxamide systems, DFT calculations have been used to determine these energy gaps, which are crucial for understanding electronic transitions. researchgate.net The distribution of HOMO and LUMO densities reveals the regions of the molecule that are most likely to act as electron donors and acceptors, respectively. researchgate.net

| Computational Parameter | Typical Calculated Value | Significance |

| HOMO-LUMO Energy Gap | Varies with method (e.g., ~5-6 eV) | Indicates electronic stability and reactivity |

| Ionization Potential | Calculated from HOMO energy | Measure of the energy required to remove an electron |

| Electron Affinity | Calculated from LUMO energy | Measure of the energy released when an electron is added |

| This table presents typical parameters derived from DFT calculations on related heterocyclic amide systems. The exact values for this compound would require specific calculations. |

Reaction Mechanism Predictions and Transition State Theory

Theoretical modeling is a powerful tool for predicting the plausible reaction mechanisms involving this compound. By mapping the potential energy surface of a reaction, chemists can identify the most likely pathways, intermediates, and transition states. Transition State Theory, combined with computational methods, allows for the calculation of activation energies, which are essential for understanding reaction rates.

For instance, in reactions such as nucleophilic aromatic substitution, a common reaction for fluorinated pyridines, computational studies can model the attack of a nucleophile, the formation of a Meisenheimer complex (intermediate), and the subsequent departure of a fluoride (B91410) ion. The fluorine atoms at the 2 and 6 positions strongly activate the pyridine ring towards such attacks. Studies on related pyridine carboxamides have used quantum-chemical calculations to propose transition state models and reaction mechanisms, explaining observed reactivity and product yields. mdpi.com These calculations can reveal the stabilizing or destabilizing effects of substituents and the geometry of the transition state.

Solvation Models and Their Influence on Reactivity

The surrounding solvent can significantly impact the reactivity and stability of a molecule. Computational solvation models, such as the Polarizable Continuum Model (PCM), are employed to simulate the effects of a solvent environment on this compound. These models treat the solvent as a continuous medium with a specific dielectric constant, allowing for the calculation of molecular properties in solution.

Solvation can influence reaction rates by stabilizing or destabilizing reactants, intermediates, and transition states differently. For example, a polar solvent might preferentially stabilize a polar transition state, thereby accelerating the reaction. The presence of water molecules, in particular, can lead to specific hydrogen bonding interactions that alter the molecular structure and reactivity. researchgate.net The influence of different solvents on the electronic absorption properties and the stability of various conformers can be systematically investigated using these models.

Molecular Dynamics (MD) Simulations for Conformational Analysis

While static quantum chemical calculations provide information on stable energy minima, Molecular Dynamics (MD) simulations offer a dynamic picture of the molecule's behavior over time. MD simulations solve Newton's equations of motion for the atoms in the system, providing insights into the conformational flexibility of the carboxamide side chain relative to the difluoropyridine ring.

These simulations can reveal the accessible conformations of this compound in different environments (e.g., in a vacuum, in a specific solvent, or interacting with a biological macromolecule). By analyzing the trajectory of the simulation, researchers can identify the most populated conformational states and the energy barriers between them. Recent studies on similar complex organic molecules have used MD simulations to assess the stability of ligand-receptor binding, with RMSD values often used as a metric for conformational stability over the simulation time. nih.gov The orientation of the amide group is particularly important as it can participate in hydrogen bonding and influence the molecule's interaction with its environment.

Natural Bond Orbital (NBO) and Molecular Electrostatic Potential (MEP) Analyses

Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic interactions within the this compound molecule. It examines charge transfer interactions, hyperconjugation, and the nature of the chemical bonds. NBO analysis can quantify the delocalization of electron density from lone pairs into antibonding orbitals, which is crucial for understanding the molecule's stability and reactivity. researchgate.net

The Molecular Electrostatic Potential (MEP) map is another valuable tool that visualizes the charge distribution on the molecule's surface. The MEP map uses a color scale to indicate regions of negative and positive electrostatic potential. Negative regions (typically colored red or yellow) are susceptible to electrophilic attack, while positive regions (colored blue) are prone to nucleophilic attack. For this compound, the MEP would likely show negative potential around the nitrogen atom of the pyridine ring and the oxygen atom of the carboxamide group, and positive potential near the amide hydrogen atoms and on the pyridine ring carbons due to the electron-withdrawing fluorine atoms. researchgate.netresearchgate.net This analysis helps to predict sites for intermolecular interactions, such as hydrogen bonding. researchgate.net

Emerging Research Directions and Future Perspectives

Novel Catalytic Applications and Material Science Integrations

The inherent reactivity of the C-F bonds in 2,6-difluoropyridine (B73466) derivatives makes them valuable precursors in material science. The strong electron-withdrawing nature of the fluorine atoms activates the pyridine (B92270) ring for nucleophilic aromatic substitution (S_NAr) reactions. This reactivity is fundamental to integrating the pyridine moiety into larger polymer structures.

One significant area of application is in the synthesis of Poly(pyridine ether)s . While research often highlights the use of perfluoropyridine (PFPy) in creating fluoropolymers, the principles are applicable to difluoro-substituted pyridines. mdpi.com The process typically involves the reaction of the fluorinated pyridine with difunctional nucleophiles, such as bisphenols, to create long polymer chains. The resulting poly(pyridine ether)s can exhibit desirable properties such as high thermal stability, chemical resistance, and specific dielectric properties, making them suitable for high-performance applications in electronics and aerospace. The fluorine atoms in the polymer backbone significantly influence these characteristics.

The 2,6-difluoropyridine scaffold allows for sequential and regioselective substitutions, which is a powerful tool for creating complex, well-defined materials. researchgate.net For instance, the fluorine atom at the 4-position of perfluoropyridine is the most reactive towards S_NAr, followed by the fluorines at the 2- and 6-positions. mdpi.com This predictable reactivity allows for controlled synthesis of precisely structured polymers and other advanced materials.

Interdisciplinary Approaches in Bio-organic and Supramolecular Chemistry

The pyridine-2,6-dicarboxamide fragment is a well-established scaffold in coordination and supramolecular chemistry due to its ability to form stable complexes with a variety of ions and molecules. rsc.orgresearchgate.net 2,6-Difluoropyridine-3-carboxamide shares key structural elements and thus holds similar promise.

In bio-organic chemistry , the compound serves as a crucial building block for molecules with potential biological activity. The pyridine carboxamide motif is found in various novel compounds designed as potential fungicides and enzyme inhibitors. nih.govnih.gov For example, 3-substituted-2,6-difluoropyridines are used to synthesize 2,3,6-trisubstituted pyridines, which are scaffolds for potent and novel Protein Kinase C theta (PKCθ) inhibitors. researchgate.net The fluorine atoms can enhance metabolic stability and binding affinity through favorable interactions with biological targets. researchgate.net

In supramolecular chemistry , the focus is on the non-covalent interactions that guide molecular self-assembly. ijsr.net The carboxamide group is an excellent hydrogen bond donor and acceptor, while the pyridine nitrogen can also act as a hydrogen bond acceptor. These features allow this compound derivatives to form well-ordered, one-dimensional or two-dimensional structures through hydrogen bonding and π-π stacking interactions. nih.govresearchgate.net The study of N-(pyridine-2-carbonyl)pyridine-2-carboxamides, which are structurally related, shows how fluorine substitution can influence crystal packing, leading to different supramolecular arrangements like layered or tubular structures. nih.gov This ability to direct self-assembly is key to designing novel functional materials, sensors, and systems for molecular recognition. mdpi.com

Advancements in Automated Synthesis and High-Throughput Screening

The discovery of new materials and pharmaceuticals relies on the ability to synthesize and test large numbers of compounds efficiently. Modern advancements in automation are transforming this process.

Automated synthesis platforms, including those based on flow chemistry or capsule-based systems, enable the rapid and reliable production of compound libraries. chemrxiv.orgrsc.org These systems can handle complex reaction sequences, such as the multi-step synthesis required for many derivatives of this compound. nih.gov For instance, automated flow synthesis has been successfully used to produce various isomeric tetrahydronaphthyridines from primary amines and halogenated vinylpyridines, demonstrating the power of this approach for creating complex heterocyclic scaffolds. nih.gov Such automation accelerates the generation of diverse molecules based on the core structure, which is essential for exploring structure-activity relationships (SAR).

Once a library of compounds is synthesized, high-throughput screening (HTS) is used to rapidly evaluate their biological activity or material properties. By testing thousands of compounds in parallel, researchers can quickly identify promising candidates for further development. This combination of automated synthesis and HTS significantly shortens the discovery and optimization cycle for new drugs and materials derived from scaffolds like this compound.

Green Chemistry Principles in this compound Synthesis

The chemical industry is increasingly adopting green chemistry principles to minimize environmental impact. This involves designing synthetic routes that are safer, more efficient, and use renewable resources.

The synthesis of complex molecules like the fungicide florylpicoxamid, which features a pyridine carboxamide core, has been designed with a holistic application of green chemistry principles. colab.ws These principles can be applied to the synthesis of this compound and its derivatives. Key strategies include:

Safer Reagents: Employing less hazardous reagents. For example, the use of cesium fluoride (B91410) (CsF) in dimethyl sulfoxide (B87167) (DMSO) provides a simpler and potentially safer method for the fluorination of 2,6-dichloropyridines compared to other fluorinating agents. researchgate.netresearchgate.net

Atom Economy: Designing reactions where the maximum number of atoms from the reactants are incorporated into the final product, thus reducing waste.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible to reduce energy consumption.

Renewable Feedstocks: Using starting materials derived from renewable sources. For example, the synthesis of adipic acid, a common industrial chemical, can be achieved using glucose and an enzyme instead of the carcinogenic benzene. youtube.com

Catalysis: Using catalytic reagents in small amounts instead of stoichiometric reagents to minimize waste. shd-pub.org.rs

By integrating these principles, the synthesis of this compound can become more sustainable and environmentally friendly.

Data Tables

Table 1: Properties of 2,6-Dichloropyridine-3-carboxylic acid (A common precursor)

| Property | Value |

| Chemical Formula | C₆H₃Cl₂NO₂ |

| CAS Number | 38496-18-3 |

| Molecular Weight | 192.00 g/mol |

| Appearance | Solid |

| Melting Point | 140-143 °C |

Data sourced from Sigma-Aldrich. sigmaaldrich.com

Table 2: Application of Green Chemistry Principles in Synthesis

| Green Chemistry Principle | Application in Pyridine Carboxamide Synthesis | Research Finding |

| Prevention of Waste | Optimizing reaction conditions to maximize yield and minimize byproducts. | Methodologies are developed to improve regioselectivity in the functionalization of pyridine rings, reducing isomeric waste. shd-pub.org.rs |

| Atom Economy | Using addition reactions and catalytic cycles that incorporate most atoms into the desired product. | Annulative approaches in flow synthesis aim to build complex rings with high atom economy. nih.gov |

| Less Hazardous Synthesis | Replacing toxic solvents and reagents with safer alternatives. | The use of glucose to produce adipic acid avoids the carcinogenic benzene. youtube.com The use of CsF is a milder alternative for fluorination. researchgate.net |

| Use of Catalysis | Employing catalysts to enable reactions with lower energy input and higher selectivity. | Palladium-catalyzed C-N bond formation and photoredox catalysis are used for efficient synthesis of heterocyclic compounds. nih.gov |

Q & A

Q. What are the optimal synthetic routes for 2,6-Difluoropyridine-3-carboxamide, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluorination and carboxamide functionalization steps. Key protocols include:

- Stepwise fluorination : Use halogen-exchange reactions with KF or CsF under controlled temperatures (80–120°C) to minimize side products .

- Carboxamide formation : Employ coupling agents like EDCI/HOBt in anhydrous DMF or THF to ensure efficient amidation .

- Optimization : Reaction time and solvent polarity significantly affect purity. Polar aprotic solvents (e.g., DMF) enhance solubility but may require post-synthesis purification via column chromatography or recrystallization .

- Validation : Monitor reaction progress using HPLC and confirm final product purity via ¹⁹F NMR and LC-MS .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Analyze chemical shifts for fluorine-induced deshielding (e.g., pyridine ring protons appear at δ 7.5–8.5 ppm) .

- ¹⁹F NMR : Verify fluorine substitution patterns (two distinct signals for 2,6-difluoro groups) .

- Crystallography : Single-crystal X-ray diffraction resolves spatial arrangements of fluorine atoms and carboxamide groups, with bond angles and distances confirming planarity (e.g., C-F bond lengths ~1.34 Å) .

- Cross-verification : Compare experimental data with PubChem’s computed InChI keys and spectral libraries .

Advanced Research Questions

Q. What computational strategies are employed to predict the bioactivity of this compound derivatives?

- Methodological Answer :

- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases or GPCRs). Fluorine atoms often enhance binding via halogen bonds with backbone carbonyls .

- DFT calculations : Optimize geometries at the B3LYP/6-311+G(d,p) level to predict electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- MD simulations : Assess stability of ligand-protein complexes in explicit solvent (e.g., 100 ns trajectories) to validate docking predictions .

Q. How should researchers address contradictory results in biological assays involving this compound?

- Methodological Answer :

- Assay validation :

- Positive controls : Include known inhibitors (e.g., staurosporine for kinase assays) to confirm assay functionality .

- Dose-response curves : Perform triplicate experiments to identify outliers and calculate IC₅₀ values with 95% confidence intervals .

- Structural analogs : Compare activity with derivatives (e.g., 3,5-difluoro or chloro-substituted analogs) to isolate fluorine-specific effects .

- Mechanistic studies : Use SPR or ITC to measure binding kinetics and rule off-target effects .

Q. What strategies improve regioselectivity in derivatizing this compound for SAR studies?

- Methodological Answer :

- Protecting groups : Temporarily block the carboxamide with Boc or Fmoc to direct electrophilic substitutions (e.g., nitration at C4) .

- Metal catalysis : Employ Pd(OAc)₂/Xantphos for Suzuki-Miyaura couplings, ensuring selective arylation at the pyridine ring .

- Solvent effects : Use low-polarity solvents (e.g., toluene) to favor kinetic over thermodynamic control in substitution reactions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.